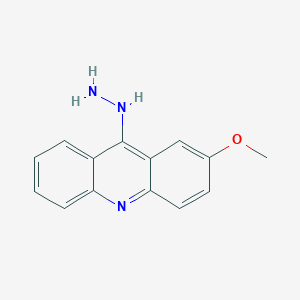
9-Hydrazinyl-2-methoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydrazinyl-2-methoxyacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and photochemical applications. Acridine derivatives, including this compound, have been extensively studied for their potential therapeutic properties, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
Preparation Methods
The synthesis of 9-Hydrazinyl-2-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hydrazine hydrate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The final product is obtained through a microwave-assisted reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-Hydrazinyl-2-methoxyacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
9-Hydrazinyl-2-methoxyacridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Industry: It is used in the development of fluorescent dyes and materials for photophysical applications.
Mechanism of Action
The mechanism of action of 9-Hydrazinyl-2-methoxyacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of enzymes such as BACE-1, which is involved in the production of amyloid-beta peptides in Alzheimer’s disease. The compound’s interaction with DNA and enzymes is primarily stabilized by hydrogen bonds and π-π stacking interactions .
Comparison with Similar Compounds
Similar compounds to 9-Hydrazinyl-2-methoxyacridine include other acridine derivatives such as:
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a DNA intercalator and fluorescent probe.
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of various acridine derivatives.
Quinacrine: An acridine derivative used in the treatment of prion diseases. Compared to these compounds, this compound is unique due to its hydrazinyl group, which provides additional sites for chemical modification and potential therapeutic applications.
Properties
CAS No. |
110701-27-4 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2-methoxyacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H13N3O/c1-18-9-6-7-13-11(8-9)14(17-15)10-4-2-3-5-12(10)16-13/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
JUKDMGQPTITSSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


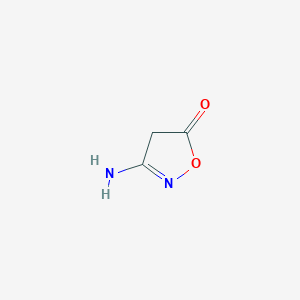
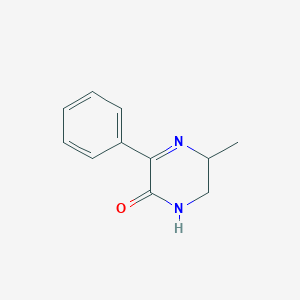
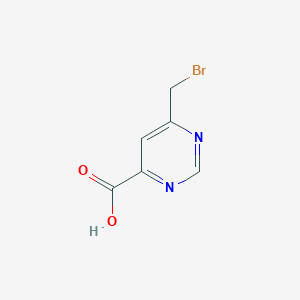
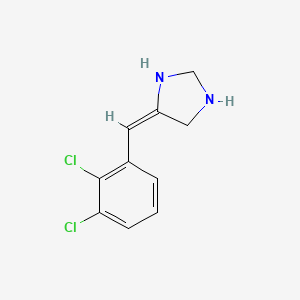
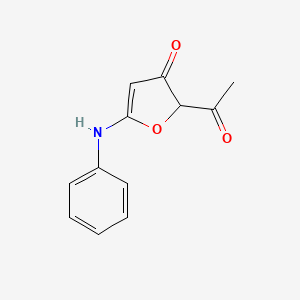
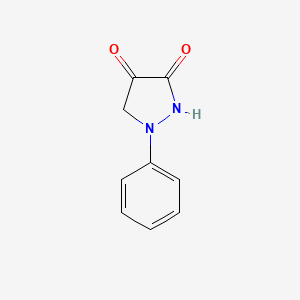
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
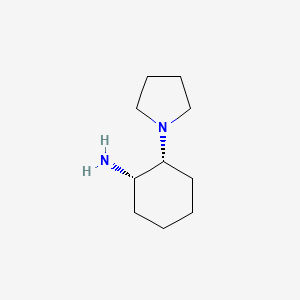

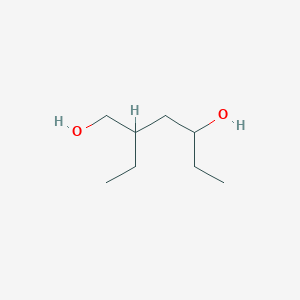
![Adenosine, 8-[(4-chlorophenyl)thio]-](/img/structure/B12922528.png)
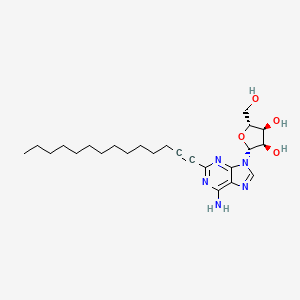
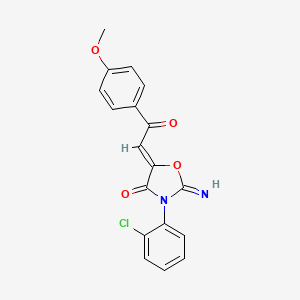
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
